molecular formula C14H10Br2O3 B2667944 5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid CAS No. 938241-69-1

5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid

Cat. No.: B2667944
CAS No.: 938241-69-1
M. Wt: 386.039
InChI Key: YGIGHQLIBHLGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid (CAS 938241-69-1) is a halogenated aromatic compound with the molecular formula C14H10Br2O3 and a molecular weight of 386.035 g/mol . This compound features a benzoic acid core that is strategically substituted with a bromine atom and a (4-bromobenzyl)oxy ether group. This structure makes it a valuable synthetic intermediate in medicinal chemistry and organic synthesis. The carboxylic acid group allows for further derivatization, such as amide or ester formation, while the bromine atoms serve as handles for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Researchers can utilize this compound as a key building block for the development of novel bioactive molecules. It is strictly for research applications and is not intended for diagnostic or therapeutic use. This product is provided with a guaranteed purity of 95% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-[(4-bromophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIGHQLIBHLGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 4 Bromobenzyl Oxy Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to 5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid involves logically deconstructing the molecule into simpler, commercially available, or easily synthesizable precursors. The primary strategic disconnections are centered on the molecule's core functional groups: the ether bond and the carbon-bromine bonds.

The most logical primary disconnection is across the ether C-O bond. This simplifies the target molecule into two key fragments: a nucleophilic phenol (B47542) derivative and an electrophilic benzyl (B1604629) halide. This approach is based on the well-established Williamson ether synthesis.

Further disconnection of the C-Br bonds on both aromatic rings leads back to fundamental starting materials, 2-hydroxybenzoic acid (salicylic acid) and 4-methylbenzyl alcohol or toluene.

Identification of Key Synthons

Based on the primary ether disconnection, the key synthons—idealized fragments representing the reactive character of the precursors—are identified as:

Anionic Phenoxide Synthon: A nucleophilic oxygen centered on a 5-brominated salicylic (B10762653) acid backbone. This corresponds to the reagent 5-bromo-2-hydroxybenzoic acid or its corresponding ester.

Benzylic Cation Synthon: An electrophilic carbon on a 4-brominated benzyl group. This is practically realized by the reagent 4-bromobenzyl bromide.

The following table outlines these synthons and their corresponding chemical reagents.

SynthonTypeCorresponding Reagent
5-Bromo-2-oxy-benzoate anionNucleophile5-Bromosalicylic acid (or its ester) + Base
4-Bromobenzyl cationElectrophile4-Bromobenzyl bromide

Assessment of Synthetic Feasibility

The synthetic route suggested by this retrosynthetic analysis is highly feasible. It relies on two fundamental and high-yielding reaction types:

Electrophilic Aromatic Substitution: The bromination of the salicylic acid ring.

Williamson Ether Synthesis: The coupling of the resulting phenoxide with a benzyl halide. organic-chemistry.org

The starting materials, such as methyl salicylate (B1505791) and 4-bromobenzyl bromide, are readily available, and the reaction conditions are standard for laboratory and potential industrial scale-up. The regioselectivity of the bromination reactions is generally well-controlled due to the directing effects of the existing substituents on the aromatic rings.

Classical and Established Synthetic Routes to this compound

Established routes to the target compound typically involve a multi-step sequence that begins with simpler, functionalized aromatic precursors. These routes prioritize efficiency, yield, and control over the placement of the bromine and benzyl ether moieties.

Ester Hydrolysis and Subsequent Etherification Procedures

A common and effective strategy involves using an ester of salicylic acid, such as methyl salicylate, as the starting material. The ester group serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during the etherification step.

The typical sequence is as follows:

Bromination: Methyl 2-hydroxybenzoate is first brominated to yield methyl 5-bromo-2-hydroxybenzoate (B13816698).

Etherification: The phenolic hydroxyl group of methyl 5-bromo-2-hydroxybenzoate is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide. This nucleophile then displaces the bromide from 4-bromobenzyl bromide in a classic SN2 reaction, forming the benzyl ether linkage. organic-chemistry.org This method, a variation of the Williamson Ether Synthesis, is highly effective for forming benzyl ethers. organic-chemistry.orgbeilstein-journals.org

Ester Hydrolysis: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) in a water/methanol mixture) followed by acidification to protonate the carboxylate. google.com

Halogenation Strategies for Aromatic Systems

The synthesis requires the specific placement of bromine atoms on two different aromatic rings, a process governed by the principles of electrophilic aromatic substitution and free radical halogenation.

Halogenation of the Benzoic Acid Ring: The starting material, a 2-hydroxybenzoic acid derivative, contains two directing groups: a strongly activating ortho, para-directing hydroxyl group (-OH) and a deactivating meta-directing carboxylic acid/ester group (-COOH/-COOR). The powerful activating effect of the hydroxyl group directs the incoming electrophile (Br+) primarily to the position para to it, which is the C5 position. Common brominating agents for this transformation include N-Bromosuccinimide (NBS) in an acidic medium like sulfuric acid, which can provide high selectivity. google.comchemicalbook.com

Halogenation of the Benzyl System: The precursor, 4-bromobenzyl bromide, is typically prepared from p-tolunitrile (B1678323) or p-chlorotoluene. A more direct route involves the free-radical bromination of p-methyltoluene at the benzylic position using NBS and a radical initiator like AIBN (Azobisisobutyronitrile) or light. This reaction is highly selective for the benzylic position over the aromatic ring.

Multi-step Reaction Sequences and Overall Yield Optimization

Illustrative Synthetic Pathway:

StepReactionStarting MaterialReagentsProductKey Optimization Parameters
1Electrophilic BrominationMethyl SalicylateNBS, H₂SO₄Methyl 5-bromo-2-hydroxybenzoateTemperature control to prevent over-bromination; slow addition of NBS.
2Williamson Ether SynthesisMethyl 5-bromo-2-hydroxybenzoate4-Bromobenzyl bromide, K₂CO₃, AcetoneMethyl 5-bromo-2-[(4-bromobenzyl)oxy]benzoateChoice of a non-nucleophilic base; anhydrous conditions to prevent side reactions; reaction temperature to ensure completion.
3Ester HydrolysisMethyl 5-bromo-2-[(4-bromobenzyl)oxy]benzoate1. NaOH, MeOH/H₂O2. HCl (aq)This compoundMonitoring reaction progress to avoid decomposition; careful pH adjustment during acidification to ensure full protonation and precipitation.

Advanced Synthetic Techniques for Enhanced Synthesis of this compound

The synthesis of this compound, fundamentally a Williamson ether synthesis, can be significantly enhanced in terms of efficiency, selectivity, and sustainability through modern synthetic methods. These techniques aim to overcome the challenges of traditional batch processing, such as harsh reaction conditions and long reaction times.

Catalytic Approaches (e.g., Phase-Transfer Catalysis, Transition Metal Catalysis)

Catalytic methods offer elegant solutions for improving the synthesis of diaryl ethers and related structures.

Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions involving reactants in immiscible phases. In the synthesis of this compound from 5-bromo-2-hydroxybenzoic acid and 4-bromobenzyl bromide, a solid-liquid or liquid-liquid PTC approach can be employed. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the reaction. crdeepjournal.org This method often leads to higher yields, reduced reaction times, and eliminates the need for hazardous and expensive anhydrous solvents and strong bases like sodium hydride. crdeepjournal.org

Transition Metal Catalysis: The Williamson ether synthesis has been advanced by the use of transition metal catalysts, which can enhance reaction rates and minimize side reactions. numberanalytics.com Copper(I) and palladium(0) complexes, for instance, have been shown to be effective catalysts. numberanalytics.com In the context of synthesizing diaryl ethers, copper-based catalysts are particularly prevalent in Ullmann-type C-O cross-coupling reactions, which can be adapted for this synthesis. researchgate.netresearchgate.net These reactions can tolerate a wide range of functional groups and often proceed under milder conditions than the traditional uncatalyzed methods.

Table 1: Comparison of Catalytic Approaches for Ether Synthesis
Catalytic MethodTypical CatalystsKey AdvantagesPotential Application
Phase-Transfer Catalysis (PTC)Quaternary ammonium salts (e.g., TBAB), Crown ethersMild conditions, high yields, operational simplicity, use of aqueous bases. crdeepjournal.orgReaction of 5-bromo-2-hydroxybenzoic acid salt with 4-bromobenzyl bromide.
Transition Metal CatalysisCu(I) salts, Pd(0) complexes. numberanalytics.comIncreased reaction rates, reduced side reactions, broader substrate scope. numberanalytics.comUllmann-type coupling of 5-bromo-2-hydroxybenzoic acid with 4-bromobenzyl halide.

Microwave-Assisted Organic Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. ajrconline.org By utilizing microwave irradiation, the synthesis of this compound can be completed in minutes rather than hours, which is typical for conventional heating methods. numberanalytics.comajrconline.orgarkat-usa.org The rapid and uniform heating provided by microwaves often leads to higher product yields, improved purity, and reduced formation of byproducts. arkat-usa.org This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery processes. For example, microwave-assisted esterification of benzoic acid has been shown to be highly efficient, suggesting its applicability to the etherification step in the target molecule's synthesis. rasayanjournal.co.in

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, especially for process optimization and scale-up. acs.org Performing the synthesis of this compound in a flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to improved yields, higher selectivity, and safer reaction conditions. Studies on the alkylation and esterification of benzoic acid in flow reactors have demonstrated the feasibility and benefits of this approach, including increased productivity and similar or better kinetic rates compared to batch reactions. acs.orgacs.org The scalability of flow chemistry makes it an attractive option for the industrial production of this compound.

Chemical Transformations and Derivatization Strategies of this compound

The presence of three distinct reactive sites—the carboxylic acid group and two aromatic bromine atoms—makes this compound a versatile scaffold for chemical derivatization.

Reactions of the Carboxylic Acid Functionality (e.g., Amidation, Esterification)

The carboxylic acid group is readily transformed into a variety of other functional groups, most commonly esters and amides.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, such as Fischer esterification with an alcohol under acidic catalysis. This reaction is fundamental in organic synthesis. acs.org

Amidation: Amide bond formation is one of the most important reactions in medicinal chemistry. The carboxylic acid can be coupled with a wide range of primary and secondary amines using coupling reagents like carbodiimides (e.g., EDC) or by converting the carboxylic acid to a more reactive acyl chloride. researchgate.net An iridium-catalyzed C-H amidation of benzoic acids has also been developed, showcasing advanced methods for creating C-N bonds. ibs.re.kr

Functional Group Interconversions Involving the Aromatic Bromine Substituents (e.g., Cross-Coupling Reactions)

The two bromine atoms on the aromatic rings are prime handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two bromine atoms (one on the benzoic acid ring and one on the benzyl ring) could potentially allow for selective functionalization.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.org This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the bromine positions, creating complex biaryl structures. rsc.orgpku.edu.cn Ligand-free Pd/C has been used as a recyclable catalyst for the Suzuki coupling of 4-bromobenzoic acid, highlighting environmentally friendly approaches. pku.edu.cn

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes. libretexts.orgorganic-chemistry.org This transformation is valuable for constructing rigid, linear extensions to the molecular framework and has been applied to brominated peptidic substrates. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine (primary or secondary, aryl or alkyl). wikipedia.org It is a versatile method for synthesizing a wide array of substituted anilines and has largely replaced harsher classical methods. libretexts.orgnih.govthieme-connect.com The reaction scope is broad, though conditions often need to be tailored to the specific substrates. wikipedia.org

Table 2: Cross-Coupling Reactions for Derivatization of Aromatic Bromides
ReactionCoupling PartnerBond FormedTypical Catalytic SystemKey Features
Suzuki-Miyaura CouplingOrganoboron compounds (R-B(OH)₂)C(sp²)–C(sp²) / C(sp²)–C(sp³)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)High functional group tolerance, commercially available reagents. wikipedia.org
Sonogashira CouplingTerminal alkynes (R-C≡CH)C(sp²)–C(sp)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine baseCreates conjugated enynes and arylalkynes under mild conditions. libretexts.orgwikipedia.org
Buchwald-Hartwig AminationAmines (R₂NH)C(sp²)–NPd(0) catalyst, Bulky phosphine (B1218219) ligand, Strong base (e.g., NaOt-Bu)Broad scope for both amine and aryl halide partners. wikipedia.org

Modifications of the Benzyl Ether Moiety

The benzyl ether group in this compound represents a key functional handle that can be chemically modified, most notably through cleavage reactions to deprotect the hydroxyl group. This transformation is crucial for introducing new functionalities or for the final steps in the synthesis of target molecules where a free phenol is required.

Common methods for the cleavage of benzyl ethers are applicable to this compound and primarily involve reductive or oxidative conditions.

Reductive Cleavage: Catalytic hydrogenation is a widely employed and efficient method for benzyl ether deprotection. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The process, known as hydrogenolysis, results in the formation of 5-bromo-2-hydroxybenzoic acid and 4-bromotoluene.

A key advantage of this method is its mildness and high yield. For substrates containing other reducible functional groups, catalytic transfer hydrogenation offers a milder alternative. This technique uses a hydrogen donor, such as ammonium formate (B1220265) or cyclohexene, in the presence of a palladium catalyst.

Oxidative Cleavage: In cases where reductive conditions are not compatible with other functional groups in the molecule, oxidative cleavage provides an alternative route. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the selective cleavage of benzyl ethers. This method is particularly useful for benzyl ethers bearing electron-donating groups on the benzyl ring, although it can be applied to unsubstituted benzyl ethers as well.

The following table summarizes the primary methods for the modification of the benzyl ether moiety in this compound.

Modification Type Reagents and Conditions Products Notes
Reductive Cleavage (Hydrogenolysis) H₂, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate)5-Bromo-2-hydroxybenzoic acid, 4-BromotolueneMild conditions, high yields.
Reductive Cleavage (Transfer Hydrogenation) Ammonium formate, Pd/C, Solvent (e.g., Methanol)5-Bromo-2-hydroxybenzoic acid, 4-BromotolueneSuitable for molecules with other reducible groups.
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), Solvent (e.g., Dichloromethane/Water)5-Bromo-2-hydroxybenzoic acid, 4-BromobenzaldehydeAlternative to reductive methods.

Purity Assessment and Isolation Techniques in Synthesis

The successful synthesis of this compound necessitates robust methods for its isolation and the assessment of its purity. The choice of technique is dictated by the physical properties of the compound and the nature of any impurities present.

Isolation Techniques:

Following the synthetic reaction, the initial isolation of the crude product is typically achieved by extraction and subsequent removal of the solvent. Given the acidic nature of the carboxylic acid group, the product can be selectively extracted from an organic phase into an aqueous basic solution (e.g., sodium bicarbonate solution). Subsequent acidification of the aqueous layer will precipitate the desired benzoic acid derivative, which can then be collected by filtration.

Purification Techniques:

Recrystallization is a primary and highly effective method for purifying solid organic compounds like this compound. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For benzoic acid derivatives, common recrystallization solvents include ethanol, methanol, acetic acid, or mixtures of these with water. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the mother liquor.

Chromatographic Methods: For more challenging purifications or for the separation of closely related impurities, column chromatography is a valuable technique. Silica gel is a common stationary phase, and a suitable mobile phase (eluent) is chosen to achieve differential migration of the desired compound and any impurities. The polarity of the eluent, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), is optimized to achieve the best separation.

Purity Assessment:

The purity of the synthesized this compound is assessed using a combination of analytical techniques.

Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity for a crystalline solid. Impurities typically broaden the melting point range and depress the melting point.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a sample. By using a suitable column (e.g., a C18 reverse-phase column) and mobile phase, the compound of interest can be separated from any impurities, and the purity can be quantified by comparing the peak area of the main component to the total peak area. A typical mobile phase for analyzing benzoic acid derivatives consists of a mixture of acetonitrile (B52724) and water with a small amount of an acid like phosphoric or formic acid to ensure the carboxylic acid is in its protonated form. sielc.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized compound and for detecting the presence of any structurally related impurities. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and carboxylic acid, and the aromatic C-H and C=C stretching vibrations.

The following table outlines the common techniques for the purity assessment and isolation of this compound.

Technique Purpose Typical Conditions/Parameters
Extraction Initial isolation from the reaction mixture.Organic solvent (e.g., ethyl acetate) and aqueous base (e.g., NaHCO₃ solution).
Recrystallization Purification of the solid product.Solvents: Ethanol/water, Methanol/water, Acetic acid/water.
Column Chromatography Purification, especially for removing closely related impurities.Stationary phase: Silica gel. Mobile phase: Hexane/Ethyl acetate (B1210297) gradient.
Melting Point Assessment of purity.Sharp melting range indicates high purity.
HPLC Quantitative purity analysis.Column: C18. Mobile Phase: Acetonitrile/Water with acid (e.g., H₃PO₄ or HCOOH). sielc.com
¹H and ¹³C NMR Structural confirmation and purity assessment.Solvent: CDCl₃ or DMSO-d₆.
IR Spectroscopy Functional group identification.KBr pellet or ATR.

Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Bromo 2 4 Bromobenzyl Oxy Benzoic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds. In the context of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid, GC-MS is primarily utilized to assess the purity of the final compound and to detect any residual volatile impurities from the synthesis process. Due to the low volatility of the target carboxylic acid, derivatization (e.g., esterification to its methyl ester) is typically required to facilitate its passage through the gas chromatograph.

The analysis can identify unreacted starting materials such as 4-bromobenzyl bromide or residual solvents used during the reaction and purification, like N,N-dimethylformamide (DMF) or toluene. The mass spectrometer fragments the eluted compounds into characteristic ions, allowing for their definitive identification by comparing the fragmentation patterns to spectral libraries. This method is crucial for ensuring the final product meets stringent purity requirements.

Compound AnalyteRetention Time (min)Key Mass Fragments (m/z)Status
Toluene (Solvent)3.491, 92, 65Impurity
4-Bromobenzyl bromide10.2171, 90, 250Impurity (Starting Material)
Methyl 5-bromo-2-hydroxybenzoate (B13816698)12.5230, 199, 171Impurity (Starting Material)
Methyl 5-bromo-2-[(4-bromobenzyl)oxy]benzoate18.9414, 244, 171, 90Target (Derivatized)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound. For this compound, IR spectroscopy is instrumental in confirming the successful incorporation of the key structural motifs.

The spectrum is expected to show a very broad absorption band characteristic of the O-H stretch of the carboxylic acid group, often spanning from 2500 to 3300 cm⁻¹, which is a result of hydrogen bonding. docbrown.info A strong, sharp absorption peak around 1700-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the aromatic carboxylic acid. docbrown.info The presence of the ether linkage (C-O-C) is confirmed by stretching vibrations in the 1250-1100 cm⁻¹ region. Additionally, characteristic peaks for C-H stretches of the aromatic rings appear above 3000 cm⁻¹, while C-Br stretching vibrations are typically observed in the lower frequency region of the spectrum.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
3100-3000MediumC-H stretch (Aromatic)
1700-1680Strong, SharpC=O stretch (Carboxylic Acid)
1600-1450Medium-StrongC=C stretch (Aromatic Ring)
~1240StrongC-O-C stretch (Aryl-Alkyl Ether)
900-675StrongC-H bend (Aromatic Out-of-Plane)
~650Medium-WeakC-Br stretch

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For this compound, obtaining single crystals suitable for X-ray diffraction would yield an unambiguous confirmation of its connectivity and conformation.

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.5
b (Å)5.1
c (Å)21.3
β (°)98.5
Volume (ų)1345
Z (molecules/unit cell)4
Key InteractionsO-H···O Hydrogen Bonding (Dimer)

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for both assessing the purity of the final product and for monitoring the progress of a chemical reaction. Techniques like HPLC and TLC are routinely used due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile compounds and quantifying impurities. A reverse-phase HPLC (RP-HPLC) method is typically developed for a compound like this compound.

Method development involves optimizing chromatographic conditions to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities. japsonline.com This includes selecting an appropriate stationary phase (e.g., a C18 column), mobile phase composition (typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer), flow rate, and detection wavelength (based on the compound's UV absorbance). sielc.com The method is then validated according to established guidelines to ensure its linearity, precision, accuracy, and robustness, confirming its suitability for routine quality control. japsonline.com

ParameterCondition/Result
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : Water (with 0.1% Formic Acid) (70:30 v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Column Temperature25 °C
Validation Results
Linearity (r²)> 0.999
Precision (%RSD)< 1.0%
Accuracy (% Recovery)99.0% - 101.5%

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical synthesis. libretexts.orglibretexts.org For the synthesis of this compound, likely via a Williamson ether synthesis, TLC is used to track the consumption of the starting materials (5-bromo-2-hydroxybenzoic acid and 4-bromobenzyl bromide) and the formation of the product. chegg.com

A small aliquot of the reaction mixture is spotted onto a TLC plate at different time points and developed in an appropriate solvent system. libretexts.org The product, being an ether, is typically less polar than the starting phenolic acid. acs.org Consequently, the product will travel further up the plate, resulting in a higher Retention Factor (Rf) value compared to the starting material. chemistryhall.com The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate. libretexts.orgacs.org

CompoundPolarityRf Value (3:1 Hexane (B92381):Ethyl Acetate)
5-Bromo-2-hydroxybenzoic acid (Starting Material)High0.25
4-Bromobenzyl bromide (Starting Material)Low0.70
This compound (Product)Medium0.50

Pre Clinical Biological Activity and Mechanistic Investigations of 5 Bromo 2 4 Bromobenzyl Oxy Benzoic Acid

In Vitro Pharmacological Screening Methodologies and Target Identification

There is no available information on the in vitro pharmacological screening of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid.

No studies detailing the inhibitory activity of this compound against any specific enzymes have been found.

There is no data available from receptor binding assays or studies investigating the interaction of this compound with any biological receptors.

No research has been published on the effects of this compound in cell-based assays that would indicate its influence on cellular pathways, signaling, or proliferation.

Elucidation of Molecular and Cellular Mechanisms of Action

Without initial findings from pharmacological screening, no further studies into the molecular and cellular mechanisms of action for this compound appear to have been conducted.

There are no published reports on the use of affinity proteomics or other chemical biology methods to identify the protein targets of this compound.

No transcriptomic data is available to indicate how this compound might alter gene expression in any biological system.

Proteomic Profiling and Post-Translational Modification Analysis

No studies detailing proteomic approaches to identify protein targets or analyze post-translational modifications induced by this compound were found.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs in Pre-clinical Contexts

Design and Synthesis of Analogs for SAR Derivations

There is no available literature describing the design and chemical synthesis of analogs of this compound for the purpose of structure-activity relationship studies.

Correlation of Structural Modifications with Biological Potency in Model Systems

Without information on synthesized analogs, no data exists correlating structural modifications of this compound with biological potency in pre-clinical models.

In Vivo Pre-clinical Studies in Relevant Animal Models for Mechanistic Insights

Assessment of Pharmacodynamic Endpoints (e.g., biomarker modulation, cellular changes)

No in vivo studies in animal models were identified that assessed pharmacodynamic endpoints such as biomarker modulation or cellular changes following the administration of this compound.

Exploration of Compound Distribution and Metabolism in Pre-clinical Systems

There are no available pharmacokinetic, ADME (absorption, distribution, metabolism, and excretion), or other metabolism studies for this compound in pre-clinical animal models.

Lack of Preclinical Data and Integrative Biological Studies for this compound

Extensive searches have failed to identify any published studies detailing the preclinical evaluation of this specific compound. Consequently, there are no research findings or data to populate a detailed analysis of its biological effects or its mechanism of action. The scientific community has not yet reported on any investigations that would provide the necessary data for a systems biology perspective, which would involve the analysis of global cellular responses, biological networks, or pathway perturbations induced by this compound.

While the broader class of benzoic acid derivatives has been the subject of various biological and pharmacological studies, the unique structural attributes of this compound—namely the presence and specific positioning of the bromo- and (4-bromobenzyl)oxy moieties—necessitate dedicated experimental investigation to determine its distinct biological profile. Without such studies, any discussion of its preclinical activity or an integrative understanding of its impact would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, the requested article section on "Integrative Approaches for Understanding Biological Impact (e.g., Systems Biology)" of this compound cannot be generated at this time due to the absence of foundational preclinical research. Further empirical studies are required to establish a scientific basis for understanding the biological and mechanistic properties of this compound.

Advanced Applications and Future Research Directions of 5 Bromo 2 4 Bromobenzyl Oxy Benzoic Acid

Role of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoic Acid as a Chemical Probe

A chemical probe is a small molecule used to study biological systems. Despite the potential utility of its structure, there is currently no published research detailing the use of this compound as a chemical probe.

The elucidation of biological pathways and the validation of new therapeutic targets are critical components of modern biomedical research. Chemical probes are instrumental in these processes. However, an extensive search of scientific databases yields no studies in which this compound has been employed for these purposes. Its potential to interact with specific biological targets remains unexplored.

Affinity chromatography and pulldown assays are powerful techniques for isolating and identifying protein binding partners. These methods often rely on the immobilization of a small molecule, such as this compound, to a solid support. At present, there are no documented instances of this compound being utilized in such applications.

Potential as a Lead Scaffold in Academic Drug Discovery Research

A lead scaffold is a core molecular structure from which a series of derivatives can be synthesized and screened for therapeutic activity. While structurally related bromo- and benzoic acid-containing compounds have been investigated in various drug discovery programs, this compound itself has not been identified as a lead scaffold in any publicly available academic research.

The systematic design and synthesis of derivatives are fundamental to medicinal chemistry. This process often involves computational modeling and a deep understanding of structure-activity relationships. There is no available literature that discusses the design principles for creating novel derivatives of this compound.

Optimizing the biological activity of a compound is a key step in pre-clinical development. This can involve modifying its structure to improve potency, selectivity, or pharmacokinetic properties. As there are no initial reports on the biological activity of this compound, no strategies for its optimization have been published.

Integration with Artificial Intelligence and Machine Learning in Chemical and Biological Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and materials science. These technologies can predict molecular properties, design novel compounds, and analyze complex biological data. A review of current research indicates that this compound has not been a subject of study in any research integrating AI and ML methodologies.

Prediction of Synthetic Routes and Reaction Outcomes

Modern organic synthesis is progressively leveraging computational tools to move beyond traditional trial-and-error approaches. For a molecule such as this compound, these predictive methods can forecast viable synthetic pathways and anticipate reaction outcomes with increasing accuracy.

Machine learning models, trained on vast databases of known chemical reactions, represent a key technology in this area. mit.edu These systems can suggest retrosynthetic disconnections for the target molecule, identifying potential starting materials and the sequence of reactions needed to assemble them. For instance, a model might predict the ether linkage in this compound could be formed via a Williamson ether synthesis between a salt of 5-bromo-2-hydroxybenzoic acid and 4-bromobenzyl halide.

Furthermore, these computational frameworks can predict the major product of a given reaction by ranking a list of plausible candidates. mit.edu By representing reactions based on the fundamental transformation of reactants to products, neural networks can learn the complex patterns that govern chemical reactivity. mit.edu This allows researchers to evaluate the likelihood of competing side reactions, such as alternative bromination patterns on the aromatic rings, which is a common challenge in the synthesis of halogenated compounds. google.comgoogle.com For example, in a reaction involving N-bromosuccinimide (NBS), a model might predict the likelihood of bromination at different positions on the benzene (B151609) rings based on the electronic environment and steric hindrance, guiding the choice of catalysts and reaction conditions to favor the desired isomer. mit.edugoogle.com

Table 1: Example of a Predictive Model's Output for a Key Synthetic Step
ReactantsProposed ReactionPredicted Major ProductPredicted ProbabilityPotential Side Products
5-bromo-2-hydroxybenzoic acid + 4-bromobenzyl bromideWilliamson Ether SynthesisThis compound85%C-alkylation products
2-[(4-bromobenzyl)oxy]benzoic acid + NBSElectrophilic BrominationThis compound78%3-Bromo isomer, dibrominated products

Predictive Modeling of Biological Interactions and Target Identification

Computational modeling is indispensable for predicting how a molecule like this compound might interact with biological systems and for identifying its potential protein targets. Two primary techniques in this domain are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives of benzoic acid, QSAR models have shown that properties like hydrophobicity, electronic parameters, and molar refractivity are crucial for their activity. nih.govnih.gov By calculating these descriptors for this compound, its potential efficacy or toxicity can be estimated. For instance, the presence of two bromine atoms would significantly increase its hydrophobicity (log P), a factor often correlated with membrane permeability and interaction with hydrophobic pockets in proteins. nih.govnih.gov

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule when bound to a specific protein target. d-nb.info This technique can be used to screen this compound against libraries of known protein structures to identify potential binding partners. For example, given that many benzoic acid derivatives exhibit inhibitory activity against enzymes like kinases, docking studies could reveal potential interactions with the ATP-binding site of a specific kinase. d-nb.infopreprints.org The model would predict the binding energy and highlight key interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues, or pi-alkyl and pi-pi stacking interactions involving the aromatic rings. d-nb.infoiomcworld.com This in silico screening can prioritize the compound for further experimental validation against specific biological targets. iomcworld.com

Table 2: Hypothetical Molecular Docking Results for Target Identification
Potential Protein TargetPredicted Binding Energy (kcal/mol)Key Predicted InteractionsRationale for Target Selection
Vascular Endothelial Growth Factor Receptor (VEGFR)-8.9H-bond with Asp1046; Pi-alkyl with Leu889, Val848Structurally similar compounds show kinase inhibition. d-nb.info
β-ketoacyl-ACP synthase III (FabH)-7.5Hydrophobic interactions with active site pocketBenzoic acid derivatives are known FabH inhibitors. nih.gov
Human Sodium-Glucose Co-transporter 2 (SGLT2)-9.2H-bond with Gln457; Pi-stacking with Phe453Related structures are key intermediates for SGLT2 inhibitors. researchgate.net

Future Methodological Advancements for the Study of this compound

Future research on this compound will benefit from emerging methodological advancements in both computational and analytical chemistry.

In the computational realm, the integration of quantum mechanics (QM) with machine learning (ML) offers a path to more accurate predictions. QM methods, such as Density Functional Theory (DFT), can provide highly accurate calculations of molecular properties like electron density and reactivity, which can then be used as descriptors in more sophisticated ML models. scielo.org.za This could refine predictions of both reaction outcomes and biological activity. Furthermore, advanced computational techniques can be used to predict spectroscopic data, such as C13 NMR chemical shifts, aiding in the structural confirmation of the compound and its derivatives. researchgate.net

On the analytical side, advancements in high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) will enable more sensitive and comprehensive analysis. These techniques can be used for impurity profiling in synthetic batches with greater precision and for metabolomics studies to understand how the compound is processed in biological systems (excluding human studies). The use of advanced NMR techniques, such as 2D-NMR, will continue to be crucial for unambiguous structure elucidation, especially for complex derivatives or metabolites.

Broader Academic Implications and Translational Research Perspectives (excluding human trials)

The study of this compound has implications that extend beyond the molecule itself, contributing to broader academic fields and offering perspectives for translational research.

Academically, this compound serves as an excellent model for validating and refining computational chemistry tools. The dual bromination and ether linkage present interesting challenges for synthesis prediction algorithms and QSAR models, helping to improve their predictive power for complex, polyfunctionalized molecules.

From a translational perspective, the structural motifs within this compound are relevant to medicinal chemistry. For example, 5-bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat diabetes. researchgate.net The predictive modeling of biological targets for this and related compounds could therefore uncover novel therapeutic applications. Its potential as a scaffold for developing inhibitors of specific enzymes, such as kinases or bacterial synthases, makes it a valuable starting point for drug discovery programs. nih.govd-nb.info By serving as a chemical probe, it can be used in preclinical research to investigate the function of its identified protein targets, thereby helping to elucidate complex biological pathways.

Q & A

Basic: What is a reliable synthetic route for 5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid?

Answer:
A common method involves sequential bromination and etherification. Start with 2-hydroxybenzoic acid derivatives:

Methylation : React 5-bromo-2-hydroxybenzoic acid with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF at 20°C for 18 hours to form 5-bromo-2-methoxybenzoic acid .

Deprotection : Use bromine (Br₂) in acetic acid (AcOH) to remove the methyl group, yielding 5-bromo-2-hydroxybenzoic acid .

Etherification : React with 4-bromobenzyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to introduce the (4-bromobenzyl)oxy group .
Validation : Confirm purity via HPLC (≥98%) and structural integrity via NMR/IR .

Advanced: How can reaction conditions be optimized for higher yields in bromination steps?

Answer:
Optimize temperature, solvent, and stoichiometry:

  • Solvent Choice : Use tetrahydrofuran (THF)/methanol/water mixtures to enhance solubility of intermediates .
  • Catalyst : Lithium hydroxide (LiOH) in THF improves deprotection efficiency compared to harsher acids .
  • Microwave Assistance : For time-sensitive steps (e.g., etherification), microwave irradiation reduces reaction time from hours to minutes while maintaining >90% yield .
    Troubleshooting : Monitor reaction progress via TLC and adjust bromine equivalents if incomplete substitution occurs .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Combine spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm) .
  • IR : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-O-C at 1250 cm⁻¹) .
  • HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry : ESI-MS to verify molecular weight (expected [M-H]⁻ at m/z 413.92) .

Advanced: How to resolve contradictions in biological activity data (e.g., biofilm vs. planktonic bacteria)?

Answer:
Design controlled experiments:

  • Biofilm-Specific Assays : Use crystal violet staining or confocal microscopy to quantify biofilm inhibition .
  • Positive Controls : Compare with known GroEL/ES inhibitors (e.g., Derrubone) to validate target engagement .
  • Dose-Response Curves : Test concentrations from 1–100 µM to identify IC₅₀ values, accounting for solubility limits in DMSO .
    Note : Biofilm assays often require higher compound concentrations due to extracellular matrix barriers .

Basic: What safety protocols are essential when handling this compound?

Answer:
Follow strict PPE and waste management:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of brominated vapors .
  • Waste Disposal : Collect organic waste in halogen-specific containers and incinerate via certified facilities .

Advanced: How to synthesize derivatives for structure-activity relationship (SAR) studies?

Answer:
Modify key functional groups systematically:

  • Bromine Replacement : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to substitute bromine with aryl/heteroaryl groups .
  • Ether Linker : Replace 4-bromobenzyl with alkyl/fluoroalkyl chains to probe hydrophobicity effects .
  • Carboxylic Acid Bioisosteres : Convert -COOH to tetrazoles or sulfonamides to enhance metabolic stability .
    Characterization : Validate derivatives via X-ray crystallography if solubility permits .

Basic: How to address low solubility in aqueous buffers for biological assays?

Answer:
Employ solubility-enhancing strategies:

  • Co-Solvents : Use ≤5% DMSO in PBS; confirm stability via dynamic light scattering (DLS) .
  • pH Adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) by preparing sodium salts in neutral buffers .
  • Nanoformulations : Encapsulate in liposomes or cyclodextrins to improve bioavailability .

Advanced: What computational tools predict interactions with biological targets (e.g., GroEL/ES)?

Answer:
Use molecular modeling pipelines:

  • Docking : AutoDock Vina or Schrödinger Suite to simulate binding to GroEL’s apical domain .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
  • QSAR : Build models with MOE or RDKit to correlate substituent effects with antibacterial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.